molecular formula C8F14O3 B14144603 Perfluoro-2-methyl-3-oxaoctanedioyl fluoride CAS No. 13140-22-2

Perfluoro-2-methyl-3-oxaoctanedioyl fluoride

Cat. No.: B14144603
CAS No.: 13140-22-2
M. Wt: 410.06 g/mol
InChI Key: DNCONQWKLXDZGY-UHFFFAOYSA-N
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Description

Perfluoro-2-methyl-3-oxaoctanedioyl fluoride is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by its high fluorine content, which imparts significant chemical resistance and thermal stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro-2-methyl-3-oxaoctanedioyl fluoride is typically synthesized through the dimerization of hexafluoropropylene oxide. The reaction is carried out in a polar non-proton solvent, such as acetonitrile, in the presence of a fluorine anion source like potassium fluoride. The reaction is conducted at low temperatures (0-5°C) under controlled pressure conditions to ensure selective dimerization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous addition of reactants and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-methyl-3-oxaoctanedioyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized fluorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used.

    Reduction: Reducing agents such as lithium aluminum hydride are employed.

    Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Major Products

The major products formed from these reactions include various perfluorinated derivatives, which are valuable in different industrial applications due to their enhanced chemical properties .

Scientific Research Applications

Perfluoro-2-methyl-3-oxaoctanedioyl fluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which perfluoro-2-methyl-3-oxaoctanedioyl fluoride exerts its effects is primarily through its strong electron-withdrawing fluorine atoms. These atoms stabilize the compound and make it highly resistant to chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro-2-methyl-3-oxahexanoyl fluoride
  • Perfluoro-2-methyl-3-oxaheptanoyl fluoride

Uniqueness

Perfluoro-2-methyl-3-oxaoctanedioyl fluoride stands out due to its specific molecular structure, which provides a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and thermal stability .

Properties

CAS No.

13140-22-2

Molecular Formula

C8F14O3

Molecular Weight

410.06 g/mol

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-5-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypentanoyl fluoride

InChI

InChI=1S/C8F14O3/c9-1(23)3(11,12)5(14,15)6(16,17)8(21,22)25-4(13,2(10)24)7(18,19)20

InChI Key

DNCONQWKLXDZGY-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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